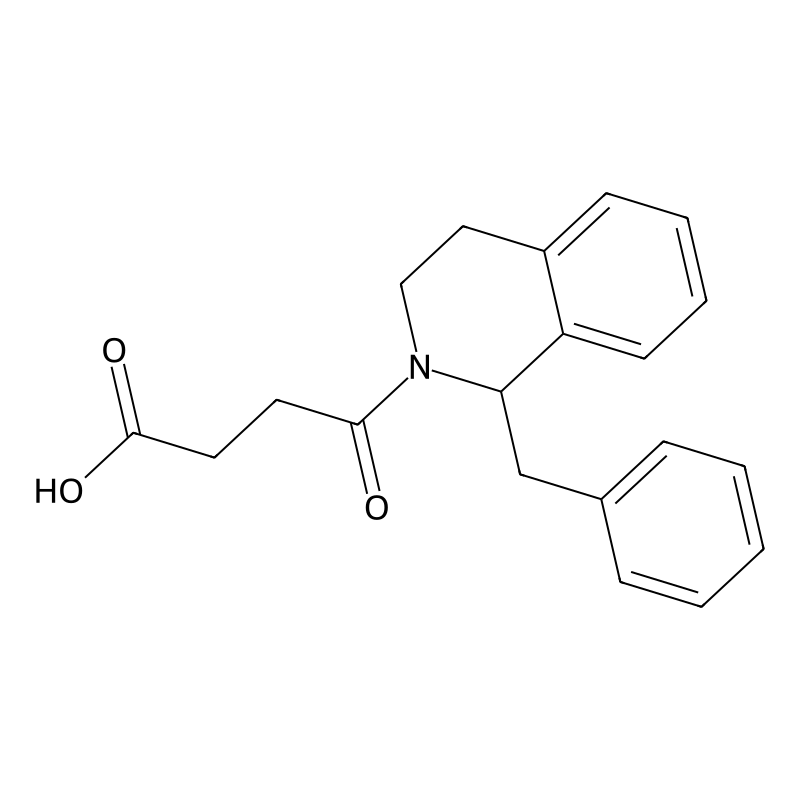

4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid

Catalog No.

S6950784

CAS No.

M.F

C20H21NO3

M. Wt

323.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid

IUPAC Name

4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H21NO3/c22-19(10-11-20(23)24)21-13-12-16-8-4-5-9-17(16)18(21)14-15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,23,24)

InChI Key

OAWYOPKYWNADAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC3=CC=CC=C3)C(=O)CCC(=O)O

BDBOA is a type of isoquinoline derivative that has been synthesized for a wide range of potential applications. Isoquinoline derivatives are known for their diverse biological activities and therapeutic potential, and BDBOA is no exception. It was first synthesized and characterized by a team of researchers led by Dr. Jayaraman Sivaguru at the University of South Carolina in 2012. Since then, BDBOA has been the subject of numerous studies investigating its potential applications in a variety of fields.

BDBOA is a white solid with a molecular formula of C24H23NO3 and a molecular weight of 373.45 g/mol. It has a melting point of 214-217°C and a boiling point of 665.8°C at 760 mmHg. BDBOA is soluble in organic solvents such as chloroform, ethanol, and DMSO, but is insoluble in water.

BDBOA can be synthesized using a multistep procedure that involves the condensation of benzylamine with ethyl acetoacetate, followed by oxidative dehydrogenation to produce the target compound. The synthesis of BDBOA has been well-established, and its structure has been characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

BDBOA can be analyzed using a variety of techniques, including NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These techniques can be used to determine the purity and identity of BDBOA, as well as its concentration in solution.

Studies have shown that BDBOA has a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a therapeutic agent for the treatment of various types of cancer. BDBOA has also been shown to have antibacterial and antifungal activity, and has been investigated for use in the development of new drugs to combat infectious diseases.

Studies evaluating the toxicity and safety of BDBOA in scientific experiments have found it to be relatively safe at low concentrations. However, at higher concentrations, BDBOA has been shown to have cytotoxic effects on some cell lines in vitro, and may be toxic in vivo at certain doses. Further research is needed to fully understand the toxicity and safety of BDBOA in different settings and applications.

BDBOA has potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and supramolecular chemistry. It has been investigated for use in the development of new drugs, as well as in the synthesis of new materials with unique properties. Additionally, BDBOA has been found to form supramolecular structures with other molecules, and may be useful in the development of new nanomaterials and sensors.

Research on BDBOA is ongoing, with new studies being published on its potential applications and properties. While much has been learned about BDBOA since its discovery in 2012, there is still much to be explored in terms of its potential applications and mechanisms of action.

BDBOA has potential applications in a variety of fields, including medicine, materials science, and supramolecular chemistry. Its anticancer and antimicrobial properties suggest that it may have potential as a therapeutic agent or as a component in new drugs to combat cancer and infectious diseases. Its supramolecular properties make it a promising candidate for the synthesis of new nanomaterials and sensors, and its ability to self-assemble into unique structures may have applications in materials science.

Despite its potential applications, there are several limitations to the use of BDBOA in scientific research. These include its limited solubility in water, its cytotoxic effects at high concentrations, and the need for further research to fully understand its toxicity and safety. Additionally, more research is needed to explore the full range of potential applications for BDBOA in various fields. Future research should focus on developing new synthesis methods for BDBOA, exploring its potential as a therapeutic agent, and investigating its supramolecular properties for use in materials science and nanotechnology.

1. Investigate the potential of BDBOA as a therapeutic agent in the treatment of specific types of cancer, such as breast cancer and lung cancer.

2. Develop new synthesis methods for BDBOA that are more efficient and cost-effective.

3. Explore the potential of BDBOA as a component in new antibiotics and antifungal drugs.

4. Investigate the self-assembly and supramolecular properties of BDBOA for use in materials science and nanotechnology.

5. Develop new analytical methods for the detection and quantification of BDBOA in biological and environmental samples.

6. Investigate the potential of BDBOA as a catalyst or reagent in organic synthesis.

7. Study the mechanisms of action of BDBOA and its derivatives to better understand their biological activities.

8. Explore the potential of BDBOA as a component in drug delivery systems for targeted drug delivery.

9. Investigate the use of BDBOA in the development of new sensors for environmental and biomedical applications.

10. Study the environmental fate and effects of BDBOA in order to better understand its potential impact on ecosystems and human health.

2. Develop new synthesis methods for BDBOA that are more efficient and cost-effective.

3. Explore the potential of BDBOA as a component in new antibiotics and antifungal drugs.

4. Investigate the self-assembly and supramolecular properties of BDBOA for use in materials science and nanotechnology.

5. Develop new analytical methods for the detection and quantification of BDBOA in biological and environmental samples.

6. Investigate the potential of BDBOA as a catalyst or reagent in organic synthesis.

7. Study the mechanisms of action of BDBOA and its derivatives to better understand their biological activities.

8. Explore the potential of BDBOA as a component in drug delivery systems for targeted drug delivery.

9. Investigate the use of BDBOA in the development of new sensors for environmental and biomedical applications.

10. Study the environmental fate and effects of BDBOA in order to better understand its potential impact on ecosystems and human health.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

323.15214353 g/mol

Monoisotopic Mass

323.15214353 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds